molecular formula C19H21N5O2 B2635580 3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-69-0

3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2635580
CAS No.: 915929-69-0
M. Wt: 351.41
InChI Key: BMXHRCUUACGKHS-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation in Antidepressant Agents

  • A study by (Zagórska et al., 2016) synthesized a series of derivatives and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds showed potential as antidepressant and anxiolytic agents.

Potential Anxiolytic and Antidepressant Activity

  • Another research (Zagórska et al., 2009) synthesized derivatives that showed potent ligand activity for serotonin receptors. Preclinical studies indicated potential anxiolytic and antidepressant activities.

Molecular Studies for Antidepressant and Anxiolytic-like Activity

  • In (Zagórska et al., 2015), novel series of derivatives were tested for their affinity to serotonin and dopamine receptors. Certain derivatives showed promising potential as antidepressants and anxiolytics.

Receptor Affinity and Phosphodiesterase Inhibition

  • A study by (Zagórska et al., 2016) focused on the synthesis of derivatives and their biological evaluation for receptor affinity and enzyme activity, indicating promising structures for further study.

Potential as Human A3 Adenosine Receptor Antagonists

  • Research by (Baraldi et al., 2005) explored the synthesis and biological evaluation of new derivatives as A3 adenosine receptor antagonists, identifying potent and selective compounds.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-6-7-11(2)14(8-10)9-23-17(25)15-16(22(5)19(23)26)21-18-20-12(3)13(4)24(15)18/h6-8H,9H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXHRCUUACGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(N4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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